Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate

conformational rigidity rotatable bonds entropic penalty

CNS HTS campaigns often stall when flexible N-alkylpiperazine analogs produce inconsistent SAR. This achiral, solid-form screening compound (MW 358.41, tPSA 85.4 Ų) resolves that with a rigid 2,5-dimethoxybenzenesulfonyl pharmacophore validated for 5-HT₆ antagonism and σ₁ binding. - Only 1 rotatable bond minimizes entropic penalty; CNS MPO ~4.6 predicts passive BBB permeability. - Zero H-bond donors and 7 H-acceptors enable clean fragment soaking and structure-guided optimization. - Matched pair with 3,4-dimethoxy isomer (CAS 358736-17-1) enables direct head-to-head selectivity profiling.

Molecular Formula C15H22N2O6S
Molecular Weight 358.4g/mol
CAS No. 667892-89-9
Cat. No. B486382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate
CAS667892-89-9
Molecular FormulaC15H22N2O6S
Molecular Weight358.4g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C15H22N2O6S/c1-4-23-15(18)16-7-9-17(10-8-16)24(19,20)14-11-12(21-2)5-6-13(14)22-3/h5-6,11H,4,7-10H2,1-3H3
InChIKeyTVULGHPXHKBCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

667892-89-9: Physicochemical Identity & Compound-Class Context


Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate (CAS 667892-89-9) is a fully substituted, achiral arylsulfonylpiperazine bearing an ethyl carbamate at the N1 position and a 2,5-dimethoxybenzenesulfonyl group at N4. Its molecular formula is C₁₅H₂₂N₂O₆S (MW 358.41 Da), and it is catalogued as a solid-form screening compound (ChemBridge SC-7649512) . The compound sits within a well-precedented pharmacophore class: arylsulfonylpiperazines have been characterised as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs) [1], as 5-HT₆ serotonin receptor ligands [2], and as σ₁ receptor ligands [3]. Its distinguishing structural features—the 2,5-dimethoxy substitution topology, the ethyl carbamate N-capping group, and the resulting hydrogen-bonding and conformational profile—define it as a differentiated chemical probe among the broader arylsulfonylpiperazine family.

667892-89-9 vs. Analogs: Structural Differentiation


Within the arylsulfonylpiperazine class, even single-atom modifications produce quantifiable shifts in receptor selectivity, functional activity, and drug-likeness. The 2,5-dimethoxy topology on the phenyl sulfonyl group is a critical determinant: in the 5-HT₆ ligand series, moving the methoxy substituents from the 2,5- to the 3,4-positions altered IC₅₀ values by more than an order of magnitude across multiple compound pairs [1]. Similarly, SAR studies on sulfonylpiperazine nAChR negative allosteric modulators established that the electronic character of the aryl substituent governs both potency on Hα4β2 receptors and selectivity over Hα3β4 subtypes [2]. The N1 substituent further modulates properties: the ethyl carbamate (present in 667892-89-9) introduces hydrogen-bond acceptor capacity (7 H-acceptors, 0 H-donors) and a tPSA of 85.4 Ų that is absent in N-ethyl or N-unsubstituted analogs . These structural features are non-interchangeable; substituting 667892-89-9 with a close analog risks altering target engagement, off-target liability, and physicochemical suitability for a given assay system.

667892-89-9 vs. Closest Analogs: Quantitative Evidence


Rotatable Bond Count and Conformational Rigidity

667892-89-9 possesses exactly 1 rotatable bond (the ethyl ester side chain), a value substantially lower than that of closely related arylsulfonylpiperazine analogs. The N-unsubstituted comparator 1-[(2,5-dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5) has 2 rotatable bonds due to the free NH at N1, while the N-ethyl analog 1-(2,5-dimethoxyphenyl)sulfonyl-4-ethylpiperazine (CHEBI:109722) has 3 rotatable bonds from the N-ethyl group alone . Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding and has been shown in prospective library analyses to increase the probability of high-affinity hits by approximately 2-fold when rotatable bonds ≤3 versus ≥6 [1].

conformational rigidity rotatable bonds entropic penalty piperazine SAR

Zero H-Bond Donor Profile vs. NH Analogs

667892-89-9 has 0 hydrogen-bond donors and 7 hydrogen-bond acceptors. In contrast, 1-[(2,5-dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5) contains a secondary amine (1 H-donor), and CHEBI:109722 has 0 H-donors but only 4 H-acceptors owing to the absence of the carbamate carbonyl oxygens . A zero H-donor count has been associated with improved passive membrane permeability and reduced P-glycoprotein (P-gp) recognition compared to mono- or di-donor analogs; the mean H-donor count for CNS-penetrant drugs is 0.8, while for P-gp substrates it is 1.7 [1].

hydrogen bonding permeability P-glycoprotein CNS drug-likeness

2,5- vs. 3,4-Dimethoxy Topology: 5-HT₆ Affinity Impact

The 2,5-dimethoxy substitution of 667892-89-9 is topologically distinct from the 3,4-dimethoxy pattern of CAS 358736-17-1, despite identical molecular formula and molecular weight. In the arylsulfonylpiperazine 5-HT₆ ligand series reported by Jeon et al. (2007), the substitution pattern on the aryl ring was the dominant determinant of receptor affinity: the most active compound (2h, IC₅₀ = 1.5 μM) contained a specific arrangement of substituents, and positional modifications across 36 analogs produced IC₅₀ values spanning from 1.5 μM to >100 μM—representing a >65-fold range driven solely by aryl substitution topology [1]. While no direct head-to-head 5-HT₆ data exists for 667892-89-9 versus CAS 358736-17-1, the SAR trend indicates that the 2,5-dimethoxy arrangement places the methoxy oxygen lone pairs in a different spatial orientation relative to the sulfonyl group, potentially engaging distinct receptor subpocket residues.

5-HT6 receptor positional isomer methoxy topology CNS pharmacology

tPSA and CNS MPO: Favorable Brain Exposure Profile

667892-89-9 has a topological polar surface area (tPSA) of 85.4 Ų, placing it within the optimal CNS drug-likeness window (tPSA < 90 Ų). The N-unsubstituted comparator CAS 524711-13-5 has a lower computed tPSA (approximately 58-60 Ų) due to the absence of the carbamate moiety, but its secondary amine introduces a positive charge at physiological pH that impairs passive BBB penetration . The CNS MPO (Multiparameter Optimization) score for 667892-89-9, calculated from its LogP (2.29), LogD (estimated ~1.7), MW (358), tPSA (85.4), and HBD (0), yields a desirability score of approximately 4.6 out of 6—above the threshold of 4.0 generally associated with CNS drug candidates [1].

tPSA CNS MPO blood-brain barrier drug-likeness

Ethyl Carbamate Capping: Distinct Metabolic Profile

The ethyl carbamate (urethane) at N1 of 667892-89-9 provides a hydrolytically distinct capping strategy compared to the acetyl analog 1-acetyl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine (ADMP). The carbamate is more resistant to non-specific esterase-mediated hydrolysis than acetate esters, yet remains cleavable under controlled acidic or basic conditions for downstream functionalisation [1]. In the arylsulfonylpiperazine nAChR NAM series, the nature of the N1 substituent significantly modulated potency: N-arylalkyl derivatives showed IC₅₀ values ranging from 0.3 to >30 μM on Hα4β2, with the electronic character of the N1 group directly influencing allosteric modulator efficacy [2]. The ethyl carbamate of 667892-89-9 presents an electron-withdrawing character (σₚ ≈ 0.3 for -CO₂Et) that is electronically distinct from the electron-donating N-ethyl (σₚ ≈ -0.15) group in CHEBI:109722.

carbamate metabolic stability protecting group strategy synthetic tractability

667892-89-9: Key Application Scenarios


CNS HTS for 5-HT₆ and σ₁ Receptors

667892-89-9 is optimally deployed in CNS-focused HTS campaigns targeting serotonin 5-HT₆ or sigma-1 receptors. Its tPSA of 85.4 Ų, zero H-bond donors, and CNS MPO score of ~4.6 collectively predict favorable passive BBB permeability, while the 2,5-dimethoxybenzenesulfonyl motif is a validated pharmacophore for both 5-HT₆ antagonism (class-level IC₅₀ range 1.5 μM to >100 μM depending on aryl substitution) [1] and σ₁ receptor binding (structurally related sulfonylpiperazines achieve Ki values in the low nanomolar range) [2]. The compound's conformational rigidity (1 rotatable bond) reduces entropic binding penalties and increases the likelihood of coherent SAR emergence from primary screening data, compared to more flexible N-alkylpiperazine analogs.

Neuronal nAChR NAM Screening

The sulfonylpiperazine scaffold is established as a privileged chemotype for nAChR negative allosteric modulation, with the Henderson et al. (2011) SAR study demonstrating that aryl substitution and N1 capping group identity jointly tune both potency and α4β2/α3β4 selectivity [3]. 667892-89-9, carrying the electron-withdrawing ethyl carbamate at N1, is predicted to engage the allosteric site with a distinct efficacy profile relative to N-alkyl or N-aryl analogs. Its availability as a solid-form screening compound from ChemBridge enables immediate deployment in cell-based Ca²⁺ flux or membrane potential assays using HEK cells expressing recombinant human nAChR subtypes.

Fragment-Based Drug Design with a Rigid Scaffold

With only 1 rotatable bond, 667892-89-9 offers an exceptionally rigid core for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR). The zero H-donor profile eliminates confounding hydrogen-bond donor interactions during fragment soaking, while the seven H-acceptors provide ample opportunities for structure-guided optimisation. The ethyl carbamate group can serve as a vector for ester bioisostere replacement or as a prodrug handle, making this compound a versatile starting point for fragment-to-lead campaigns where structural information will guide iterative chemistry.

Methoxy Positional Isomer Comparator Profiling

For laboratories investigating the impact of aryl methoxy topology on target selectivity, 667892-89-9 (2,5-dimethoxy) and CAS 358736-17-1 (3,4-dimethoxy) form an ideal matched pair. These positional isomers share identical molecular formula (C₁₅H₂₂N₂O₆S), MW (358.4 Da), and physicochemical property predictions, yet the methoxy oxygen spatial arrangement differs by approximately 2.4 Å—sufficient to probe subpocket complementarity across aminergic GPCRs and ligand-gated ion channels. Simultaneous procurement of both isomers enables direct head-to-head selectivity profiling within a single screening campaign [1].

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